molecular formula C24H20ClN3O5 B4111098 N-[3-benzoyl-4-(4-morpholinyl)phenyl]-2-chloro-4-nitrobenzamide

N-[3-benzoyl-4-(4-morpholinyl)phenyl]-2-chloro-4-nitrobenzamide

Cat. No. B4111098
M. Wt: 465.9 g/mol
InChI Key: HFWBYYHVIFZBLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-benzoyl-4-(4-morpholinyl)phenyl]-2-chloro-4-nitrobenzamide, also known as BML-210, is a chemical compound that has been extensively studied for its pharmacological properties. BML-210 is a potent inhibitor of the transcription factor NF-κB, which is involved in the regulation of many genes that control inflammation, immunity, and cell survival.

Mechanism of Action

N-[3-benzoyl-4-(4-morpholinyl)phenyl]-2-chloro-4-nitrobenzamide binds to the DNA-binding domain of NF-κB and prevents its translocation to the nucleus. This inhibits the expression of genes that are regulated by NF-κB, including those involved in inflammation, immunity, and cell survival.
Biochemical and Physiological Effects:
N-[3-benzoyl-4-(4-morpholinyl)phenyl]-2-chloro-4-nitrobenzamide has been shown to reduce the severity of inflammation in animal models of rheumatoid arthritis, colitis, and sepsis. N-[3-benzoyl-4-(4-morpholinyl)phenyl]-2-chloro-4-nitrobenzamide has also been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. N-[3-benzoyl-4-(4-morpholinyl)phenyl]-2-chloro-4-nitrobenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using N-[3-benzoyl-4-(4-morpholinyl)phenyl]-2-chloro-4-nitrobenzamide in lab experiments include its high potency and specificity for NF-κB inhibition. N-[3-benzoyl-4-(4-morpholinyl)phenyl]-2-chloro-4-nitrobenzamide has also been shown to have low toxicity and to be well-tolerated in animal studies. The limitations of using N-[3-benzoyl-4-(4-morpholinyl)phenyl]-2-chloro-4-nitrobenzamide include its high cost and limited availability. N-[3-benzoyl-4-(4-morpholinyl)phenyl]-2-chloro-4-nitrobenzamide also has a short half-life in vivo, which may limit its effectiveness in some experiments.

Future Directions

Future research on N-[3-benzoyl-4-(4-morpholinyl)phenyl]-2-chloro-4-nitrobenzamide could focus on the development of more potent and selective inhibitors of NF-κB. N-[3-benzoyl-4-(4-morpholinyl)phenyl]-2-chloro-4-nitrobenzamide could also be used in combination with other drugs to enhance its anti-inflammatory and anti-cancer effects. Further studies could also investigate the role of NF-κB inhibition in other disease states, such as neurodegenerative diseases and cardiovascular disease. Additionally, the use of N-[3-benzoyl-4-(4-morpholinyl)phenyl]-2-chloro-4-nitrobenzamide in clinical trials could be explored for the treatment of inflammatory and cancerous diseases.

Scientific Research Applications

N-[3-benzoyl-4-(4-morpholinyl)phenyl]-2-chloro-4-nitrobenzamide has been extensively studied for its anti-inflammatory and anti-cancer properties. The inhibition of NF-κB by N-[3-benzoyl-4-(4-morpholinyl)phenyl]-2-chloro-4-nitrobenzamide has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. N-[3-benzoyl-4-(4-morpholinyl)phenyl]-2-chloro-4-nitrobenzamide has also been shown to induce apoptosis in cancer cells by inhibiting the expression of anti-apoptotic genes such as Bcl-2 and XIAP.

properties

IUPAC Name

N-(3-benzoyl-4-morpholin-4-ylphenyl)-2-chloro-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O5/c25-21-15-18(28(31)32)7-8-19(21)24(30)26-17-6-9-22(27-10-12-33-13-11-27)20(14-17)23(29)16-4-2-1-3-5-16/h1-9,14-15H,10-13H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFWBYYHVIFZBLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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